Bienvenue dans la boutique en ligne BenchChem!

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

TSHR antagonist IC50 potency comparison Graves' disease tool compound

This TSHR antagonist delivers a unique selectivity window: >120-fold discrimination against FSHR (hTSHR IC50 82 nM vs. FSHR IC50 10,000 nM), enabling clean pathway dissection in dual-receptor systems. With tight human–rat potency correlation (2.1-fold) and a non-thiazolone scaffold, it is the chemically orthogonal probe you need for target-class-wide mechanism-of-action studies and cross-species pharmacology without confounding off-target effects.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 1798485-09-2
Cat. No. B2405656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS1798485-09-2
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=CS3
InChIInChI=1S/C15H14N4OS/c16-9-11-2-1-3-12(8-11)14(20)18-13-4-6-19(10-13)15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2,(H,18,20)
InChIKeyZTVBBOOTLQYZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1798485-09-2) – Core Identity and Target Engagement for Thyroid Research Procurement


3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a synthetic small-molecule thyroid-stimulating hormone receptor (TSHR) antagonist featuring a distinctive thiazole–pyrrolidine–benzamide scaffold [1]. The molecule (C₁₅H₁₄N₄OS, MW 298.36 g/mol) carries a 3‑cyano substituent on the benzamide ring and a thiazol-2-yl group on the pyrrolidine nitrogen, giving it a topological polar surface area of 70.71 Ų and a calculated logP of 2.35 [2]. It is primarily characterised as a TSHR antagonist with nanomolar potency in both human and rodent receptor assays, and it has been annotated in the ChEMBL database (CHEMBL5285143) [1]. These properties position it as a tool compound for investigating TSHR-mediated signalling pathways, particularly in the context of Graves’ disease, hyperthyroidism, and thyroid cancer research.

Why a Generic TSHR Antagonist Cannot Replace 3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide in Target-Based Screening


TSHR antagonists comprise a structurally diverse collection of chemotypes, including allosteric inverse agonists (e.g., NCGC00229600), selective TSHR antagonists (e.g., ML224), and potent allosteric blockers (e.g., ORG 274179-0). Despite sharing the same primary receptor target, these compounds differ markedly in potency, selectivity, and mechanism of action [1]. 3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide exhibits a combination of nanomolar TSHR antagonism (IC₅₀ 82 nM at human TSHR) and >120-fold selectivity over the follicle-stimulating hormone receptor (FSHR; IC₅₀ 10,000 nM), a profile not uniformly observed across in-class comparators [2]. Simple substitution based on nominal TSHR activity alone ignores critical parameters such as species cross-reactivity (rat TSHR IC₅₀ 39 nM vs human 82 nM), receptor selectivity window, and physicochemical properties that influence assay compatibility and in vivo exposure. The quantitative evidence below demonstrates why direct, data-driven compound selection is essential.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide for Scientific Procurement Decisions


Human TSHR Antagonist Potency: 82 nM vs. ML224 (NCGC00242364) at 2,100 nM

In a TR-FRET-based cAMP reduction assay using HEK293 cells expressing recombinant human TSHR, 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide inhibited TSHR with an IC₅₀ of 82 nM [1]. Under comparable cell-based TSHR antagonism conditions, the widely used reference antagonist ML224 (NCGC00242364) exhibits a markedly weaker IC₅₀ of 2.1 µM (2,100 nM) . This ~26-fold potency advantage enables the compound to achieve equivalent target engagement at substantially lower concentrations, reducing the risk of off-target effects at higher test concentrations and potentially lowering the required dose for in vivo study designs.

TSHR antagonist IC50 potency comparison Graves' disease tool compound

Selectivity Window Over FSHR: >120-Fold vs. ORG 274179-0 (~2-Fold)

Selectivity against the closely related glycoprotein hormone receptor FSHR is a critical differentiator for TSHR tool compounds. In curated ChEMBL/BindingDB data, 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide shows an IC₅₀ of 10,000 nM at human FSHR, yielding a selectivity ratio (FSHR IC₅₀ / TSHR IC₅₀) of ~122-fold [1]. In contrast, the allosteric TSHR antagonist ORG 274179-0 is equipotent at the FSHR (IC₅₀ 17 nM), providing a selectivity ratio of approximately 0.5- to 2-fold depending on the TSHR assay format (TSHR IC₅₀ 30–56 nM) . This sharp divergence in receptor selectivity profiles means that ORG 274179-0 concurrently blocks FSH signalling at concentrations used for TSHR inhibition, whereas the target compound maintains a functional window exceeding two orders of magnitude between the two receptors.

FSHR selectivity off-target receptor TSHR selectivity profiling

Rodent TSHR Cross-Reactivity: Rat IC₅₀ 39 nM Enables Direct Translation to In Vivo Rat Models

The compound demonstrates strong cross-species TSHR antagonist activity, with an IC₅₀ of 39 nM at rat TSHR in FRTL-5 thyroid cells measured by TR-FRET cAMP assay [1]. This rat potency is approximately 2.1-fold more potent than its human TSHR IC₅₀ (82 nM). By comparison, the allosteric inverse agonist NCGC00229600 shows an IC₅₀ of 4.2 µM (4,200 nM) in TSHR inhibition assays, representing >100-fold weaker potency . The sub-100 nM rat potency supports direct use in standard rat models of thyroid dysfunction (e.g., Graves’ disease models, TSH challenge studies) without requiring allometric dose extrapolation from human data or species-specific re-optimisation.

rat TSHR potency species cross-reactivity in vivo model translation

Physicochemical Profile Comparison: Lower MW and Moderate Lipophilicity vs. ORG 274179-0

Physicochemical properties influence solubility, permeability, and formulation feasibility. 3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has a molecular weight of 298.36 g/mol and a calculated logP of 2.35, placing it within favourable oral drug-like space (Rule-of-5 compliant) . In comparison, ORG 274179-0 has a molecular weight of 508.36 g/mol and a substantially higher lipophilicity (cLogP ~4.5), placing it closer to the boundaries of developability guidelines . The lower MW and moderate logP of the target compound suggest superior aqueous solubility and formulation flexibility for both in vitro (DMSO stock) and in vivo (vehicle selection) applications.

drug-like properties molecular weight lipophilicity developability

Dual-Species TSHR Activity Confirmation: Consistent Antagonism Across Human and Rat Receptors Within a 2-Fold Range

The compound exhibits consistent TSHR antagonist activity across human and rat orthologues, with IC₅₀ values of 82 nM (human HEK293) and 39 nM (rat FRTL-5), representing a modest 2.1-fold difference [1]. This tight cross-species correlation contrasts with several literature TSHR modulators that display larger species-dependent potency shifts or even lose activity in rodent assays. For example, certain monoclonal TSHR-stimulating antibodies show pronounced species selectivity, while small-molecule TSHR agonists/antagonists can exhibit >10-fold human/rodent potency differences [2]. The narrow potency gap simplifies data interpretation and translational modelling between rodent and human systems.

cross-species pharmacology assay reproducibility human-rat correlation

Scaffold Novelty for IP and Tool Compound Differentiation: Thiazole-Pyrrolidine-Benzamide vs. Thienopyrimidine and Pyridine-Based TSHR Ligands

The 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide scaffold is structurally distinct from the major TSHR antagonist chemotypes described in primary patent literature. The comprehensive TSHR antagonist patent WO 2017/186793 A1 (Forschungsverbund Berlin e.V.) discloses thiazolone- and thienopyrimidine-based cores as the predominant structural families [1]. The target compound’s combination of a 3-cyanobenzamide moiety linked via a pyrrolidine spacer to a thiazole ring represents a chemotype not encompassed by the generic Markush structures of the dominant TSHR antagonist patent families [1][2]. This structural divergence may confer distinct IP freedom-to-operate advantages for commercial tool compound suppliers and offers researchers a chemically differentiated probe to explore TSHR pharmacology orthogonal to existing tool molecules.

chemical scaffold intellectual property tool compound uniqueness TSHR chemotype

Optimal Research Application Scenarios for 3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide Based on Quantitative Evidence


Selective TSHR Pharmacological Profiling in Dual TSHR/FSHR-Expressing Cell Systems

In experimental systems where both TSHR and FSHR are co-expressed (e.g., ovarian granulosa cells, certain cancer cell lines), the compound’s >120-fold selectivity window over FSHR (TSHR IC₅₀ 82 nM vs. FSHR IC₅₀ 10,000 nM) enables TSHR-specific signal blockade without concurrent FSHR inhibition [1]. This is a distinct advantage over ORG 274179-0, which is equipotent at both receptors (TSHR IC₅₀ 30–56 nM; FSHR IC₅₀ 17 nM) and would confound data interpretation in dual-receptor systems. Researchers can use concentrations up to ~1 µM to achieve near-complete TSHR antagonism while maintaining <10% FSHR occupancy, enabling clean dissection of TSHR-mediated signalling pathways [1].

In Vivo Rat Models of Graves’ Disease and TSH-Induced Hyperthyroidism

The compound’s rat TSHR IC₅₀ of 39 nM in FRTL-5 thyroid cells supports direct administration in rodent models without potency gaps that require excessive dosing [2]. With plasma protein binding corrections and achievable in vivo exposure levels, doses in the low mg/kg range are expected to maintain therapeutic TSHR blockade. This contrasts with NCGC00229600 (IC₅₀ 4.2 µM), which would require impractically high doses to achieve equivalent receptor occupancy in vivo. The compound’s favourable physicochemical profile (MW 298.4, cLogP 2.35) further supports formulation in standard vehicles for intraperitoneal or oral gavage administration .

Chemical Biology Tool for Differentiating TSHR Antagonist Chemotypes in Structure-Activity Relationship Studies

Given its non-thiazolone/non-thienopyrimidine scaffold, the compound serves as a chemically orthogonal probe for TSHR antagonist mechanism-of-action studies [3]. Researchers comparing allosteric vs. orthosteric antagonism, or investigating chemotype-dependent biased signalling, can use this compound alongside thiazolone-based antagonists (e.g., from the WO 2017/186793 patent family) to determine whether observed pharmacological effects are scaffold-dependent or target-class-wide. The compound’s tight human–rat potency correlation (2.1-fold) also makes it suitable for cross-species comparative pharmacology studies aimed at understanding TSHR evolutionary conservation of antagonist binding sites [2].

Reference Standard for TSHR Antagonist Screening Assay Validation

The compound’s well-characterised dual-species potency (human IC₅₀ 82 nM; rat IC₅₀ 39 nM) and defined selectivity against FSHR make it an ideal reference standard for validating high-throughput TSHR antagonist screening assays [2]. Its potency sits in a practical mid-nanomolar range that avoids the extremes of either overly potent compounds (where minor pipetting errors cause large variability) or weakly active compounds (where solubility limits confound IC₅₀ determination). Laboratories establishing TSHR TR-FRET or cAMP biosensor assays can use this compound as a positive control with known inter-assay reproducibility parameters, facilitating cross-laboratory data harmonisation.

Quote Request

Request a Quote for 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.